molecular formula C22H38O3S B14149135 (1-Methoxypentadecane-1-sulfonyl)benzene CAS No. 89036-91-9

(1-Methoxypentadecane-1-sulfonyl)benzene

Cat. No.: B14149135
CAS No.: 89036-91-9
M. Wt: 382.6 g/mol
InChI Key: VHNJYWGIIBCOSO-UHFFFAOYSA-N
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Description

(1-Methoxypentadecane-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a long alkyl chain with a methoxy group. This compound is of interest due to its unique structural properties, which combine the characteristics of aromatic sulfonyl compounds and long-chain alkyl ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxypentadecane-1-sulfonyl)benzene typically involves the sulfonation of benzene derivatives followed by the introduction of the long alkyl chain and methoxy group. One common method is the reaction of benzenesulfonyl chloride with a long-chain alkyl ether under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypentadecane-1-sulfonyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonyl group acts as an electron-withdrawing group, influencing the reactivity and orientation of the substitution.

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the methoxy group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include derivatives with different alkoxy or amino groups.

    Oxidation and Reduction: Products include sulfonic acids or sulfides.

Scientific Research Applications

(1-Methoxypentadecane-1-sulfonyl)benzene has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (1-Methoxypentadecane-1-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and methoxy groups. The sulfonyl group can form strong hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: A simpler sulfonyl compound with a benzene ring and a sulfonic acid group.

    Methoxybenzenes: Compounds with a benzene ring and a methoxy group, such as anisole.

    Long-Chain Alkyl Sulfonates: Compounds with a long alkyl chain and a sulfonate group, used in surfactants and detergents.

Uniqueness

(1-Methoxypentadecane-1-sulfonyl)benzene is unique due to its combination of a long alkyl chain, a methoxy group, and a sulfonyl group. This combination imparts both hydrophobic and hydrophilic properties, making it useful in various applications, including as a surfactant and in drug design.

Properties

CAS No.

89036-91-9

Molecular Formula

C22H38O3S

Molecular Weight

382.6 g/mol

IUPAC Name

1-methoxypentadecylsulfonylbenzene

InChI

InChI=1S/C22H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-22(25-2)26(23,24)21-18-15-14-16-19-21/h14-16,18-19,22H,3-13,17,20H2,1-2H3

InChI Key

VHNJYWGIIBCOSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(OC)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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